![molecular formula C32H24N2O4 B185832 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene CAS No. 110471-15-3](/img/structure/B185832.png)

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

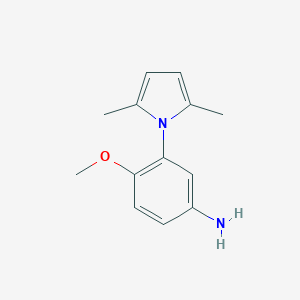

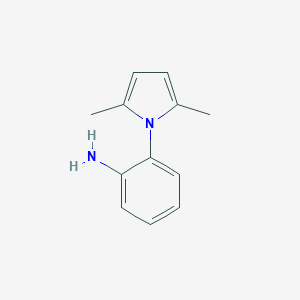

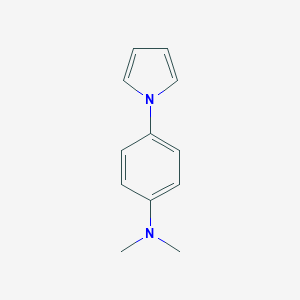

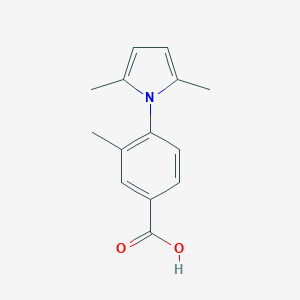

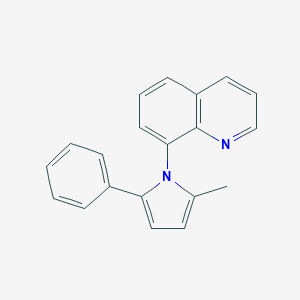

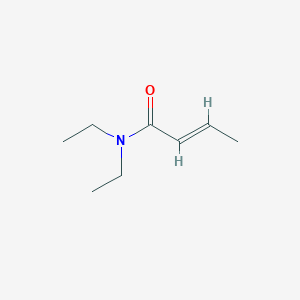

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is an organic compound . It is a white solid with high melting and boiling points . This compound is insoluble in water at room temperature but can dissolve in some organic solvents such as ethanol, acetone, and chloroform . The molecular formula of this compound is C32H24N2O4 .

Synthesis Analysis

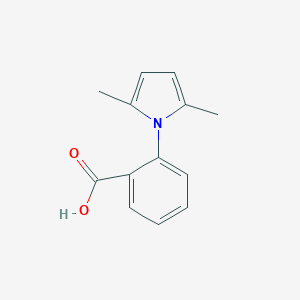

The synthesis of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene involves a series of steps . The process starts with the nucleophilic etherification of 4-chloronitrobenzene with 4-(4’-nitro phenoxy) phenol (NPP) to produce 1,3-bis-(4-fluro benzoyl) benzene . This compound is then used in the preparation of polyamides by direct polycondensation using the Yamazaki phosphorylation reaction .Molecular Structure Analysis

The molecule contains a total of 66 bonds. There are 42 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 ketones (aromatic), 2 primary amines (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is a reactive monomer commonly utilized in the synthesis of polyurethane coatings . It is also used in the synthesis of aromatic poly (ether ether ketone amide)s .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.3318 . It is insoluble in water but soluble in some organic solvents . The polymers synthesized from this compound show good thermal stability, with no weight loss below 335°C, and temperatures for 10% weight loss (T10) are in the range of 397–406°C .Wissenschaftliche Forschungsanwendungen

High-Performance Polymers

This compound is primarily used in the synthesis of aromatic poly(ether ether ketone amide)s . These polymers are known for their processability and thermal stability, making them suitable for applications where high mechanical strength and resistance to harsh environments are required . They exhibit good solubility in polar aprotic solvents, which is advantageous for processing and fabrication .

Polyimide Resins

Polyimide oligomer resins: can be synthesized using 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene. These resins have controlled molecular weights and are used in the production of coatings, films, and composites that require excellent thermal stability and mechanical properties .

Advanced Composites

The diamine serves as a monomer for creating advanced composite materials. When combined with other compounds, it can enhance the thermal and mechanical properties of composites used in aerospace, automotive, and electronic industries .

Electronics and Photonics

In the field of electronics and photonics, polymers derived from this diamine are used to create dielectric materials for capacitors, as well as insulating layers in integrated circuits. Their high thermal stability is crucial for maintaining performance at elevated temperatures .

Membrane Technology

The synthesis of polymers from 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene can lead to the development of membranes with selective permeability. These membranes are useful in gas separation processes, water purification, and sensor technology .

Adhesives and Coatings

Due to its ability to form polymers with strong intermolecular interactions, the compound is used in the formulation of adhesives and coatings that require high thermal resistance and structural integrity .

Fiber Optics

The inherent properties of polymers made from this diamine, such as their thermal stability and mechanical strength, make them suitable for use in fiber optics applications where materials need to maintain performance over a wide range of temperatures .

Medical Devices

Polymers synthesized from 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene can be utilized in medical devices, particularly those that are subjected to sterilization processes that involve high temperatures, without compromising their structural integrity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[4-(3-aminophenoxy)benzoyl]phenyl]-[4-(3-aminophenoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O4/c33-25-6-2-8-29(19-25)37-27-14-10-21(11-15-27)31(35)23-4-1-5-24(18-23)32(36)22-12-16-28(17-13-22)38-30-9-3-7-26(34)20-30/h1-20H,33-34H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLAHMAYZBJOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552288 |

Source

|

| Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene | |

CAS RN |

110471-15-3 |

Source

|

| Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene chosen as a monomer in this research, and what impact did it have on the resulting polyimide?

A1: The researchers aimed to improve the processability of polyimide molding powders, which are known for their excellent thermal and mechanical properties but can be difficult to process due to their rigid structure. BABB, a diamine monomer, was specifically chosen for its flexible structure. When reacted with pyromellitic dianhydride (PMDA), BABB introduces flexible linkages within the polyimide backbone []. This modification led to a significant reduction in both the glass-transition temperature and melt viscosity of the resulting polyimide molding powder compared to traditional polyimides []. These changes are highly desirable as they translate to easier processing without compromising the material's thermal stability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.